molecular formula C22H22ClN3O2S B2511715 N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393831-18-0

N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2511715
CAS No.: 393831-18-0
M. Wt: 427.95
InChI Key: MUWWQATZDCWMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2-chlorophenyl group at the carbothioamide nitrogen and a 2,5-dimethoxyphenyl group at the 1-position. The 2-chloro and 2,5-dimethoxy substituents likely influence its electronic properties, solubility, and binding affinity compared to other derivatives.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-27-15-9-10-20(28-2)16(14-15)21-19-8-5-11-25(19)12-13-26(21)22(29)24-18-7-4-3-6-17(18)23/h3-11,14,21H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWWQATZDCWMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and related case studies, emphasizing its antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClN3O2SC_{18}H_{18}ClN_{3}O_{2}S with a molecular weight of approximately 363.87 g/mol. Its structure features a pyrrolo-pyrazine core with substituents that may enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including those similar to the compound . For example, derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus have been reported . The inhibition of biofilm formation further underscores the relevance of these compounds in treating bacterial infections.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound 7b0.22Staphylococcus aureus
Compound 100.25Staphylococcus epidermidis
This compoundTBDTBD

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. They have shown significant activity against various cancer cell lines by inhibiting key enzymes involved in tumor progression. For instance, some derivatives have been identified as potent inhibitors of BRAF(V600E) and EGFR kinases, which are critical in cancer signaling pathways .

Case Study: Antitumor Activity
In a recent study involving a series of pyrazole derivatives, several compounds demonstrated effective inhibition of tumor cell proliferation in vitro. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis, indicating their potential as therapeutic agents .

The proposed mechanisms for the biological activities of this class of compounds include:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors (e.g., kinase inhibitors), which disrupt critical signaling pathways in cancer cells.
  • Biofilm Disruption : The ability to inhibit biofilm formation is crucial for antimicrobial efficacy, particularly against pathogenic bacteria resistant to conventional antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Variations in substituents can lead to significant changes in biological activity.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have indicated that derivatives of pyrrolo-pyrazines exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, compounds similar to N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide have shown promising results in inhibiting bacterial growth.

Case Study:

A study synthesized several derivatives based on the pyrrolo[1,2-a]pyrazine scaffold. The findings demonstrated that specific substitutions at the phenyl moieties enhanced activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most effective compounds .

Neurological Applications

The compound has also been studied for its interaction with N-methyl-D-aspartate receptors (NMDARs), which play a critical role in synaptic plasticity and memory function. Modulators targeting these receptors are being explored for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study:

Research focusing on NMDAR modulation found that the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core of this compound acts as a selective positive allosteric modulator for NMDAR subtypes GluN2C/D. This modulation enhances receptor response without direct activation, suggesting a novel therapeutic approach .

Cancer Therapeutics

The structural analogs of this compound have been investigated for their potential as inhibitors of mutant Isocitrate Dehydrogenase 1 (IDH1), which is implicated in various cancers. While this specific compound has not been directly tested for IDH inhibition, its structural similarities to known inhibitors suggest potential applications in oncology research .

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73Mycobacterium tuberculosis
Compound B2.184.00Mycobacterium tuberculosis
Compound C--NMDAR (GluN2C/D)

Structural Modifications and Their Effects

The following table outlines the effects of structural modifications on biological activity:

Modification TypeEffect on Activity
Substitution at Phenyl MoietyEnhanced anti-tubercular efficacy
Changes in Core StructureImproved lipophilicity and solubility

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-carbothioamides, where substituent variations on the phenyl rings and core structure dictate pharmacological and physicochemical properties. Key analogues include:

Compound Name Substituents (Position) Molecular Weight Key Findings Source
KM-26 1-(3,4-dimethoxyphenyl), N-(3-methoxyphenyl) ~454.5 g/mol Autotaxin inhibitor (IC50 = 5.6–7.4 μM); competitive binding mode. Demonstrates substituent position sensitivity (3,4-dimethoxy vs. 2,5-dimethoxy).
N-(2,6-diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 1-(4-pyridinyl), N-(2,6-diethylphenyl) ~420.5 g/mol Structural data available; no explicit activity reported. Pyridinyl group may enhance solubility vs. methoxy substituents.
N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 1-(3,4,5-trimethoxyphenyl), N-(2,5-dimethoxyphenyl) ~495.5 g/mol High methoxy substitution may improve membrane permeability but reduce selectivity due to steric bulk.
1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 1-(2,5-dimethoxyphenyl), N-(4-fluorophenyl) ~436.4 g/mol Carboxamide variant; fluorine’s electronegativity may alter binding vs. chlorine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.